

# Pik-294: A Technical Guide to a Potent and Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Pik-294  |           |
| Cat. No.:            | B1684647 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Pik-294** is a potent and highly selective small molecule inhibitor of the p110 $\delta$  isoform of phosphoinositide 3-kinase (PI3K). Its chemical name is 2-[[4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone. This document provides a comprehensive technical overview of **Pik-294**, including its mechanism of action, in vitro activity, and relevant experimental protocols. Due to the limited availability of public domain information, this guide focuses on the characterization of **Pik-294** as a research tool, with the acknowledgment that detailed discovery, synthesis, and in vivo or clinical data are not extensively published.

### Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist:  $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ . While p110 $\alpha$  and p110 $\beta$  are ubiquitously expressed, p110 $\gamma$  and p110 $\delta$  are found predominantly in leukocytes, making them attractive targets for inflammatory and autoimmune diseases, as well as hematological malignancies.



**Pik-294** has emerged as a valuable research tool for elucidating the specific roles of PI3Kδ. It belongs to a class of quinazolinone-based compounds identified for their high selectivity for the p110 $\delta$  and p110 $\gamma$  isoforms. This selectivity is attributed to the exploitation of a unique, non-catalytically active conformation of these isoforms that is not readily adopted by p110 $\alpha$  and p110 $\beta$ .

## **Mechanism of Action**

**Pik-294** is an ATP-competitive inhibitor of the p110δ catalytic subunit of PI3K. By binding to the ATP-binding pocket of p110δ, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). The inhibition of PI3Kδ by **Pik-294** therefore leads to a reduction in Akt phosphorylation and the attenuation of downstream signaling cascades involved in cell survival and migration.

## **PI3K/Akt Signaling Pathway**





Click to download full resolution via product page

Figure 1: Simplified PI3K p110 $\delta$ /Akt signaling pathway and the inhibitory action of **Pik-294**.

## **Quantitative Data**

**Pik-294** demonstrates high potency for p110 $\delta$  and significant selectivity over other Class I PI3K isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.



| Target | IC50 (nM) | Fold Selectivity vs. p110δ |
|--------|-----------|----------------------------|
| p110δ  | 10        | 1                          |
| ρ110α  | 10,000    | 1000                       |
| p110β  | 490       | 49                         |
| p110y  | 160       | 16                         |

Table 1: In vitro inhibitory activity of Pik-294 against Class I PI3K isoforms.[1][2]

## **Experimental Protocols**

Detailed experimental protocols for the initial characterization of **Pik-294** are not readily available in peer-reviewed literature. The following sections provide representative methodologies for key assays used to evaluate PI3K $\delta$  inhibitors.

# PI3Kδ Biochemical Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the kinase activity of recombinant p110 $\delta$  in a cell-free system.

#### Materials:

- Recombinant human PI3Kδ (p110δ/p85α)
- PtdIns(4,5)P2 (PIP2) substrate
- ATP
- Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS)
- Pik-294 or other test compounds
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates



#### Procedure:

- Prepare serial dilutions of Pik-294 in DMSO and then dilute in kinase buffer.
- Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
- Prepare a master mix containing recombinant PI3Kδ enzyme and PIP2 substrate in kinase buffer.
- Add the enzyme/substrate mixture to the wells containing the inhibitor.
- Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., at the Km for ATP).
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of Pik-294 and determine the IC50 value by fitting the data to a dose-response curve.

# Neutrophil Migration Assay (Transwell Assay - Representative Protocol)

This assay assesses the effect of **Pik-294** on the chemotaxis of neutrophils towards a chemoattractant.

#### Materials:

- Primary human neutrophils isolated from whole blood
- Transwell inserts with a polycarbonate membrane (e.g., 3.0 μm pore size)
- 24-well plates



- Chemoattractant (e.g., CXCL8, fMLP)
- Assay medium (e.g., HBSS with 0.1% BSA)
- Pik-294 or other test compounds
- Calcein-AM or other fluorescent cell dye
- Fluorescence plate reader

#### Procedure:

- Isolate human neutrophils from healthy donor blood using a standard method such as density gradient centrifugation.
- Resuspend the neutrophils in assay medium and label with Calcein-AM.
- Pre-incubate the labeled neutrophils with various concentrations of Pik-294 or vehicle (DMSO) for 30 minutes at 37°C.
- Add assay medium containing the chemoattractant to the lower chambers of the 24-well plate.
- Place the Transwell inserts into the wells.
- Add the pre-treated neutrophil suspension to the upper chamber of the Transwell inserts.
- Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for migration.
- Carefully remove the Transwell inserts.
- Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
- Calculate the percent inhibition of migration for each concentration of Pik-294 and determine the IC50 value.



# Western Blot for Akt Phosphorylation (Representative Protocol)

This method is used to determine the effect of **Pik-294** on the phosphorylation of Akt, a downstream target of PI3K.

#### Materials:

- Neutrophils or other suitable cell line
- Cell culture medium
- Stimulant (e.g., CXCL8, GM-CSF)
- Pik-294 or other test compounds
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

#### Procedure:

• Culture neutrophils or another appropriate cell type.



- Pre-treat the cells with various concentrations of Pik-294 or vehicle (DMSO) for a specified time (e.g., 30 minutes).
- Stimulate the cells with a suitable agonist (e.g., CXCL8) for a short period (e.g., 2-10 minutes) to induce Akt phosphorylation.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples and separate them by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
- Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

## In Vivo and Clinical Development

As of the latest available information, there are no published in vivo efficacy studies or clinical trial data specifically for **Pik-294**. It is primarily utilized as a selective research compound to investigate the biological functions of PI3K $\delta$ . A different molecule, ENV-294, has entered Phase 1 clinical trials for atopic dermatitis, but this is a distinct entity from **Pik-294**.

## Conclusion







**Pik-294** is a valuable pharmacological tool for the study of PI3Kδ-mediated signaling pathways. Its high potency and selectivity for p110 $\delta$  make it an excellent choice for in vitro studies aimed at dissecting the role of this particular PI3K isoform in various cellular processes, particularly in immune cells. While a comprehensive public record of its discovery and development is not available, its utility in fundamental research is well-established. Further investigations would be necessary to explore its potential for in vivo applications and therapeutic development.

## **Experimental Workflow for PI3K Inhibitor Screening**





Click to download full resolution via product page

Figure 2: A general experimental workflow for the screening and characterization of PI3K inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pik-294: A Technical Guide to a Potent and Selective PI3Kδ Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684647#pik-294-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com